Dox-Ph-PEG1-Cl, with the Chemical Abstracts Service number 773095-86-6, is a compound classified as a polyethylene glycol-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins by utilizing the intracellular ubiquitin-proteasome system. This compound serves as a crucial component in the development of these agents, enabling targeted protein degradation for therapeutic purposes .
The synthesis of Dox-Ph-PEG1-Cl involves a multi-step chemical process. The primary method includes the reaction of 2-(4-(2-chloroethoxy)phenyl)-1,3-dioxolane with polyethylene glycol under controlled conditions. This reaction typically requires specific reagents and solvents to facilitate the formation of the desired product. Commonly used reagents include triethylamine and sodium hydride, with solvents like dichloromethane or dimethylformamide employed to optimize reaction conditions .
In industrial settings, the production of Dox-Ph-PEG1-Cl can be scaled using either batch or continuous flow reactors, allowing for efficient synthesis and purification processes. The reaction conditions must be carefully monitored to ensure high yield and purity of the final product.
Dox-Ph-PEG1-Cl has a molecular formula of C11H13ClO3 and a molecular weight of 228.67 g/mol. The structure features a chloro group that facilitates substitution reactions, making it suitable for further conjugation with other molecules in drug development applications. The canonical SMILES representation of this compound is C1COC(O1)C2=CC=C(C=C2)OCCCl, indicating its complex cyclic and linear components .
Dox-Ph-PEG1-Cl primarily undergoes substitution reactions due to the presence of its chloro group. This reactivity allows it to participate in various chemical transformations, leading to the formation of PEGylated derivatives and conjugates that are vital for drug delivery systems. The major products formed from these reactions are often utilized in biomedical applications, enhancing the efficacy and targeting capabilities of therapeutic agents .
The reactions involving Dox-Ph-PEG1-Cl are typically conducted under controlled laboratory conditions to optimize yield and minimize by-products. The use of bases such as triethylamine aids in facilitating nucleophilic substitutions, while careful selection of solvents ensures proper solubility and reaction kinetics .
The mechanism of action for Dox-Ph-PEG1-Cl is centered around its function as a linker in PROTACs. In this context, Dox-Ph-PEG1-Cl connects two distinct ligands: one that targets an E3 ubiquitin ligase and another that binds to the protein intended for degradation. This dual-ligand approach enables the selective tagging of target proteins for destruction by the ubiquitin-proteasome pathway, thereby offering a novel strategy for therapeutic intervention in various diseases, particularly cancer .
Dox-Ph-PEG1-Cl exhibits several notable physical and chemical properties that contribute to its utility in research and therapeutic applications:
These properties are critical for its application in drug formulation and delivery systems, where solubility and stability can significantly influence therapeutic efficacy .
Dox-Ph-PEG1-Cl has a wide range of applications in scientific research, particularly within the fields of medicinal chemistry and pharmacology:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: